Cas no 2171700-49-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, ensuring selective deprotection under mild basic conditions, which is critical for solid-phase peptide synthesis (SPPS). Its structure includes a tetrahydrofuran (oxolane) ring and a branched-chain amino acid moiety, enhancing conformational control and steric influence in peptide design. This derivative is particularly valuable for introducing non-natural or sterically constrained residues into peptide sequences, improving stability and bioactivity. High purity and consistent performance make it suitable for research in medicinal chemistry and bioconjugation. Proper handling under anhydrous conditions is recommended to preserve reactivity.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid structure
2171700-49-3 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid
CAS No:2171700-49-3
MF:C26H30N2O6
MW:466.526207447052
CID:5972929
PubChem ID:165583621
Update Time:2025-05-23

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid
    • 2171700-49-3
    • EN300-1540374
    • Inchi: 1S/C26H30N2O6/c1-15(2)13-22(24(29)27-21-11-12-33-23(21)25(30)31)28-26(32)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-23H,11-14H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: FJCOXSHDXCEHTN-UHFFFAOYSA-N
    • SMILES: O1CCC(C1C(=O)O)NC(C(CC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 114Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid Pricemore >>

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Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid

3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 2171700-49-3, known as 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and an oxolane ring. The Fmoc group is particularly notable for its role in peptide synthesis, where it serves as a protecting group for amino acids.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the Fmoc group. This is achieved through the reaction of 9-fluorenone with methanol in the presence of an acid catalyst, followed by carbonylation to form the Fmoc derivative. The subsequent steps involve the incorporation of the pentanamide and oxolane moieties, which are critical for the compound's functionality and stability. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules, reducing production costs and improving yields.

One of the most promising applications of this compound lies in its potential use as a building block for advanced materials. Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which can be tailored for specific applications such as drug delivery systems or sensors. The Fmoc group's hydrophobic nature contributes to the stability of these SAMs, while the pentanamide moiety provides sites for functionalization with other molecules.

Recent studies have also highlighted the compound's role in bioconjugation chemistry. Its ability to react with primary amines under mild conditions makes it an ideal candidate for modifying proteins or peptides without disrupting their native structure. This property has been exploited in the development of novel biotherapeutics and imaging agents.

In addition to its chemical applications, this compound has shown potential in catalysis. The oxolane ring can act as a chiral auxiliary, enabling asymmetric induction in various reactions. This has led to its use in enantioselective syntheses of pharmaceutical intermediates and natural product analogs.

Looking ahead, ongoing research is focused on optimizing the compound's properties for specific applications. For instance, efforts are being made to enhance its biocompatibility for medical uses while maintaining its structural integrity. Furthermore, computational modeling techniques are being employed to predict its behavior in different environments, aiding in the design of more efficient derivatives.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid represents a versatile platform for advancing chemical research and technology. Its unique structure and functional groups make it a valuable tool in diverse fields ranging from materials science to biotechnology.

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